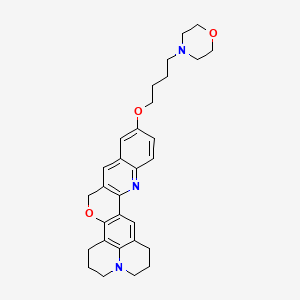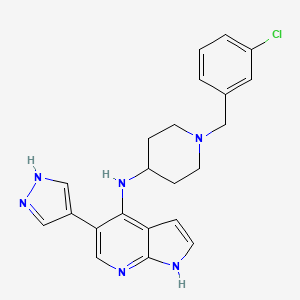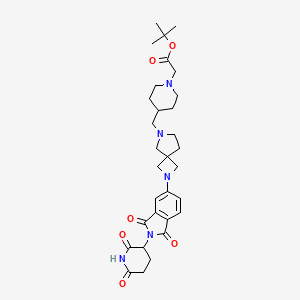
CQ-Lyso
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CQ-Lyso is a lysosome-targeting chromenoquinoline. It is a fluorescent probe designed for measuring the pH of lysosomes in living cells using single-wavelength excitation. This compound is particularly useful for visualizing the dynamic pH changes within lysosomes, making it a valuable tool in cellular biology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CQ-Lyso involves the preparation of chromenoquinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the formation of the chromenoquinoline core and subsequent functionalization to target lysosomes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
CQ-Lyso primarily undergoes protonation and deprotonation reactions due to its role as a pH-sensitive fluorescent probe. These reactions are crucial for its function in measuring lysosomal pH .
Common Reagents and Conditions
The common reagents used with this compound include solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are used to dissolve the compound for cellular experiments. The conditions typically involve maintaining the compound in a protected environment to prevent degradation .
Major Products Formed
The major products formed from the reactions involving this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties. These forms are essential for its function as a ratiometric fluorescent probe .
Applications De Recherche Scientifique
CQ-Lyso has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study pH changes in various chemical environments.
Biology: Employed in cellular biology to visualize and measure the pH of lysosomes in living cells.
Industry: Utilized in the development of diagnostic tools and research reagents
Mécanisme D'action
CQ-Lyso exerts its effects through a mechanism involving the protonation of its quinoline ring in acidic environments, such as lysosomes. This protonation induces an intramolecular charge transfer process, resulting in a shift in its fluorescence properties. The compound targets lysosomes due to its chemical structure, which allows it to accumulate in these acidic organelles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- LysoTracker Deep Red
- LysoTracker Blue DND-22
- LysoTracker Green DND-26
Uniqueness
CQ-Lyso is unique due to its ability to measure lysosomal pH using single-wavelength excitation, which simplifies the experimental setup and improves accuracy. Its ratiometric fluorescence properties provide a reliable and quantitative measure of pH changes, distinguishing it from other lysosomal probes .
Propriétés
Formule moléculaire |
C30H35N3O3 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene |
InChI |
InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2 |
Clé InChI |
FEFIUBKGFCHUHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)

![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)

![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)


![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)


